Boronic acid, 1,6-pyrenediylbis-
Overview
Description
Boronic acid, 1,6-pyrenediylbis- is a unique compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications. The 1,6-pyrenediylbis- derivative is particularly interesting due to its structural features, which include a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound useful in various scientific fields.
Preparation Methods
The synthesis of boronic acid, 1,6-pyrenediylbis- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere . The reaction proceeds at elevated temperatures, usually around 80-100°C.
Industrial production methods for boronic acids often involve the electrophilic borylation of aryl Grignard reagents or the direct borylation of aryl halides using diboron reagents . These methods are scalable and can produce boronic acids in high yields.
Chemical Reactions Analysis
Boronic acid, 1,6-pyrenediylbis- undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, boronic esters, and borates.
Scientific Research Applications
Boronic acid, 1,6-pyrenediylbis- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions and in the development of biosensors
Mechanism of Action
The mechanism by which boronic acid, 1,6-pyrenediylbis- exerts its effects is primarily through the formation of reversible covalent bonds with diols. This interaction is crucial in various biological and chemical processes. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar compounds to boronic acid, 1,6-pyrenediylbis- include other boronic acids and boronic esters. For example:
Phenylboronic acid: Commonly used in Suzuki-Miyaura couplings but lacks the fluorescence properties of the pyrene derivative.
Pinacolborane: Used in borylation reactions but is less stable compared to boronic acids.
The uniqueness of boronic acid, 1,6-pyrenediylbis- lies in its combination of boronic acid functionality with the fluorescence properties of the pyrene moiety, making it particularly valuable in applications requiring both reactivity and fluorescence.
Properties
IUPAC Name |
(6-boronopyren-1-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12B2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,19-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZKYUTZVIMPGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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